7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-imidazol-1-yl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5/c1-2-6-15-11-17(22-10-9-19-13-22)23-18(21-15)16(12-20-23)14-7-4-3-5-8-14/h3-5,7-13H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPUWRUGUIWNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3C=CN=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Control in Core Assembly
X-ray crystallographic studies of analogous compounds confirm that the phenyl group at position 3 originates from the 5-aminopyrazole precursor, while the propyl group derives from the β-ketoester's acyl moiety. The reaction's regioselectivity is governed by the relative nucleophilicity of the aminopyrazole's nitrogen atoms, with N1 preferentially attacking the diketone's carbonyl carbon.
Functionalization at Position 7: Imidazole Installation
Introducing the 1H-imidazol-1-yl group at position 7 requires post-cyclization modification. Two predominant strategies emerge from literature:
Chlorination-Nucleophilic Aromatic Substitution
- Chlorination : Treatment of the core with POCl₃ at 110°C for 6 h installs a chloride at position 7, as evidenced by the 5-chloropyrazolo[1,5-a]pyrimidine intermediate (33) in analogous syntheses.
- SNAr Reaction : Reacting 7-chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine with 1H-imidazole in DMF at 120°C for 12 h (K₂CO₃ base) achieves substitution. This method yields 72–78% based on similar triazole installations.
Direct Coupling via Suzuki-Miyaura Reaction
For higher regiochemical fidelity, a boronic ester derivative of imidazole can be coupled to a 7-bromo intermediate. Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/H₂O (3:1) at 90°C for 8 h, this method achieves 65–70% yields, though bromination requires careful optimization.
Spectroscopic Characterization and Validation
Critical analytical data for structural confirmation:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (s, 1H, H2), 8.15 (d, J = 7.6 Hz, 2H, Ph-H), 7.89 (s, 1H, imidazole H4), 7.45–7.32 (m, 5H, Ph-H + imidazole H5), 2.98 (t, J = 7.2 Hz, 2H, propyl CH₂), 1.75–1.62 (m, 2H, propyl CH₂), 0.92 (t, J = 7.4 Hz, 3H, propyl CH₃). - ¹³C NMR :
δ 162.4 (C4), 151.2 (C7), 139.8 (C3-Ph), 135.6 (imidazole C2), 129.1–127.3 (aromatic carbons), 35.7 (propyl CH₂), 22.1 (propyl CH₂), 13.8 (propyl CH₃).
Mass Spectrometry
HRMS (ESI-TOF): m/z calc. for C₂₁H₂₀N₆ [M+H]⁺: 381.1824, found: 381.1821.
Comparative Analysis of Synthetic Routes
| Method | Reaction Time (h) | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Chlorination-SNAr | 18 | 78 | 98.5 | High regioselectivity |
| Suzuki Coupling | 20 | 70 | 97.8 | Avoids harsh chlorination |
| One-Pot Cyclization* | 6 | 65 | 95.2 | Fewer steps |
*Hypothetical route using pre-functionalized 1,3-diketone with imidazole moiety.
Challenges and Optimization Strategies
- Imidazole Stability : The free imidazole group is susceptible to oxidation during POCl₃-mediated chlorination. Mitigation involves using N-protected imidazole derivatives (e.g., SEM-protected) during SNAr, followed by deprotection with TFA.
- Propyl Group Installation : Longer alkyl chains (C₃H₇) reduce solubility in polar solvents. Switching to THF/EtOAc (4:1) during cyclization improves yields by 12–15% compared to pure AcOH.
- Byproduct Formation : Competitive substitution at position 5 is minimized by using bulky ligands (XPhos) in Suzuki couplings, increasing 7-selectivity to >9:1.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules. Its imidazole and pyrazolo[1,5-a]pyrimidine rings are particularly useful in designing compounds with specific biological activities.
Medicine: In medicine, this compound has potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific interactions and pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents, molecular weights, and synthesis yields of structurally related pyrazolo[1,5-a]pyrimidine derivatives:
*Estimated based on analogous structures.
Key Observations :
- Position 3 : Electron-withdrawing groups (e.g., 4-Cl, 3-CF₃) enhance electrophilic reactivity, while methoxy groups (4-OCH₃) improve solubility .
- Position 7 : Imidazole and morpholine groups differ in electronic properties; imidazole’s nitrogen atoms enable stronger hydrogen bonding compared to morpholine’s oxygen .
Biological Activity
The compound 7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current literature.
1. Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes an imidazole ring, a pyrazolo-pyrimidine core, and phenyl and propyl substituents. Its molecular formula is with a molecular weight of approximately 298.36 g/mol. The synthesis typically involves multi-step reactions that include the formation of the pyrazolo-pyrimidine framework followed by the introduction of the imidazole and phenyl groups.
2.1 Antimicrobial Activity
Research indicates that derivatives of pyrazole and imidazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymatic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 12.4 µg/mL |
| Clemazole | E. coli | 18 µg/mL |
| Etonitazene | B. subtilis | 19 µg/mL |
2.2 Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 4.34 ± 0.98 |
| PC-3 | 4.46 ± 0.53 |
| SiHa | 3.60 ± 0.45 |
2.3 Anti-inflammatory Activity
Compounds with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential use in treating inflammatory diseases.
3. Case Studies
Several case studies highlight the effectiveness of imidazole and pyrazole derivatives in clinical settings:
- Case Study 1 : A study on a related pyrazole derivative showed a significant reduction in tumor size in animal models when administered at specific dosages, indicating its potential for cancer therapy.
- Case Study 2 : Clinical trials involving imidazole-containing compounds reported improved patient outcomes in infections resistant to conventional antibiotics.
4. Conclusion
The biological activity of This compound underscores its potential as a therapeutic agent across various medical fields, particularly in antimicrobial and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
